molecular formula C17H22N4O2 B12164064 6-(3-methoxyphenyl)-2-[(4-methylpiperazin-1-yl)methyl]pyridazin-3(2H)-one

6-(3-methoxyphenyl)-2-[(4-methylpiperazin-1-yl)methyl]pyridazin-3(2H)-one

Cat. No.: B12164064
M. Wt: 314.4 g/mol
InChI Key: JVGIMYKQZRXGMR-UHFFFAOYSA-N
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Description

6-(3-methoxyphenyl)-2-[(4-methylpiperazin-1-yl)methyl]pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a piperazinylmethyl group, and a pyridazinone core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-methoxyphenyl)-2-[(4-methylpiperazin-1-yl)methyl]pyridazin-3(2H)-one typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, where a methoxybenzene derivative reacts with the pyridazinone core.

    Attachment of the Piperazinylmethyl Group: The final step involves the alkylation of the pyridazinone core with a piperazine derivative. This can be achieved using alkyl halides or other suitable alkylating agents under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazinone derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides, sulfonates, and amines under basic or acidic conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Dihydropyridazinone derivatives.

    Substitution: Various substituted pyridazinone derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 6-(3-methoxyphenyl)-2-[(4-methylpiperazin-1-yl)methyl]pyridazin-3(2H)-one exerts its effects is largely dependent on its interaction with specific molecular targets. These may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-(4-methoxyphenyl)-2-[(4-methylpiperazin-1-yl)methyl]pyridazin-3(2H)-one: Similar structure but with a different substitution pattern on the phenyl ring.

    6-(3-methoxyphenyl)-2-[(4-ethylpiperazin-1-yl)methyl]pyridazin-3(2H)-one: Similar structure but with an ethyl group instead of a methyl group on the piperazine ring.

Uniqueness

6-(3-methoxyphenyl)-2-[(4-methylpiperazin-1-yl)methyl]pyridazin-3(2H)-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H22N4O2

Molecular Weight

314.4 g/mol

IUPAC Name

6-(3-methoxyphenyl)-2-[(4-methylpiperazin-1-yl)methyl]pyridazin-3-one

InChI

InChI=1S/C17H22N4O2/c1-19-8-10-20(11-9-19)13-21-17(22)7-6-16(18-21)14-4-3-5-15(12-14)23-2/h3-7,12H,8-11,13H2,1-2H3

InChI Key

JVGIMYKQZRXGMR-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC

Origin of Product

United States

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